2-Methyldibenzofuran
Overview
Description
2-Methyldibenzofuran is a chemical compound with the molecular formula C13H10O . It has a molecular weight of 182.2179 .
Synthesis Analysis
The synthesis of 2-methyldibenzofuran involves a modification of Mayer’s method to obtain it in a good yield . The synthesis resulted in a melting point of 44.5-45.5°C .Molecular Structure Analysis
The molecular structure of 2-Methyldibenzofuran can be viewed using Java . The IUPAC Standard InChIKey for 2-Methyldibenzofuran is VTKMFJSESAHMLR-UHFFFAOYSA-N .Chemical Reactions Analysis
The thermochemical data of dibenzofuran, a compound of considerable industrial and environmental significance, was obtained from experimental calorimetric and computational techniques . The enthalpy of fusion, at the temperature of fusion, was determined by differential scanning calorimetry measurements of dibenzofuran .Physical And Chemical Properties Analysis
The thermochemical data of dibenzofuran, a compound of considerable industrial and environmental significance, was obtained from experimental calorimetric and computational techniques . The enthalpy of fusion, at the temperature of fusion, was determined by differential scanning calorimetry measurements of dibenzofuran .Scientific Research Applications
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Pharmaceutical Research
- Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
- For example, a recently discovered macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
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Chemical Synthesis
- Benzofuran compounds are ubiquitous in nature and have attracted the attention of chemical researchers worldwide, making these substances potential natural drug lead compounds .
- Novel methods for constructing benzofuran rings have been discovered .
- A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
- Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .
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Thermochemical Research
- Thermochemical data of dibenzofuran, a compound of considerable industrial and environmental significance, obtained from experimental calorimetric and computational techniques .
- The enthalpy of fusion, (19.4 ± 1.0) kJ mol −1, at the temperature of fusion, (355.52 ± 0.02) K, was determined .
- From the standard ( p ° = 0.1 MPa) molar enthalpies of formation of crystalline dibenzofuran, (−29.2 ± 3.8) kJ mol −1, and of sublimation, (84.5 ± 1.0) kJ mol −1, determined at T = 298.15 K by static bomb combustion calorimetry and by vacuum drop microcalorimetry, respectively, it was possible to calculate the enthalpy of formation of the gaseous compound, (55.0 ± 3.9) kJ mol −1, at the same temperature .
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Natural Product Sources
- Natural products containing benzofuran rings are the main source of some drugs and clinical drug candidates .
- The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
- The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .
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Biological Activities and Drug Prospects
- Benzofuran compounds have attracted much attention owing to their biological activities and potential applications as drugs .
- The percentage distribution of various subject categories and potential applications as drugs of benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
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Synthesis of Dibenzofurans
- This review reports recent accesses to the dibenzofuran nucleus described in the literature since 2008 .
- This article starts with synthesizing dibenzofurans by creating the C–O bond of the furan ring .
- In the following section, we evoke the formation of dibenzofurans by cyclizing diarylether derivatives .
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Thermochemical Data Assessment
- Thermochemical data of dibenzofuran, a compound of considerable industrial and environmental significance, has been obtained from experimental calorimetric and computational techniques .
- The enthalpy of fusion, (19.4 ± 1.0) kJ mol −1, at the temperature of fusion, (355.52 ± 0.02) K, was determined .
- From the standard ( p ° = 0.1 MPa) molar enthalpies of formation of crystalline dibenzofuran, (−29.2 ± 3.8) kJ mol −1, and of sublimation, (84.5 ± 1.0) kJ mol −1, determined at T = 298.15 K by static bomb combustion calorimetry and by vacuum drop microcalorimetry, respectively, it was possible to calculate the enthalpy of formation of the gaseous compound, (55.0 ± 3.9) kJ mol −1, at the same temperature .
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Geochemical Significance
- The distribution and geochemical significance of dibenzofurans, phenyldibenzofurans and benzo [b]napthofurans in source rocks from Niger Delta basin, Nigeria, were investigated by Rock–Eval pyrolysis and gas chromatography-mass spectrometry (GC–MS) .
- The relative abundance of the C0-, C1- and C2-dibenzofurans range from 1.75% to 29.82%, 27.60% to 40.52% and 29.66% to 68.89%, respectively .
- Among the C1-dibenzofurans, 2-+3-methyldibenzofuran was the most abundant in the rock samples while 1-methyldibenzofuran appeared to be the least .
properties
IUPAC Name |
2-methyldibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKMFJSESAHMLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40993922 | |
Record name | 2-Methyldibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40993922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyldibenzofuran | |
CAS RN |
7320-51-6, 7320-52-7 | |
Record name | 2-Methyldibenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7320-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyldibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007320516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyldibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40993922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyldibenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.990 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLDIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39L3T1FROO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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